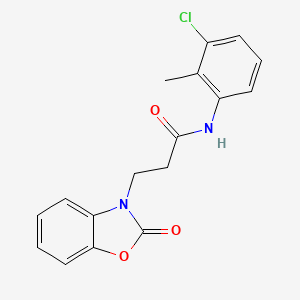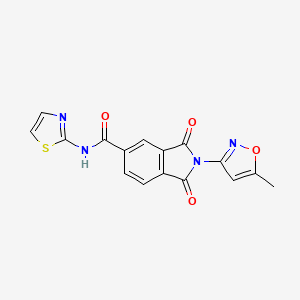![molecular formula C18H22N2O4S B4191720 1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate](/img/structure/B4191720.png)
1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate
Overview
Description
1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group, a carbamate group, and multiple methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenyl isocyanate with 1-methyl-2-aminoethanol in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl [ (4-methylphenyl)sulfonyl]carbamate: An intermediate in the synthesis of Gliclazide.
2-(4-methylsulfonylphenyl) indole derivatives: Evaluated for antimicrobial and anti-inflammatory activities.
Uniqueness
1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-4-8-16(9-5-13)20-18(21)24-15(3)12-19-25(22,23)17-10-6-14(2)7-11-17/h4-11,15,19H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQDXDSAERLZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC(C)CNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B4191640.png)
![N-(1-(Adamantan-1-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191646.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4191658.png)


![1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide](/img/structure/B4191682.png)
![(5S,7R)-5-(3-methoxyphenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191686.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}butanamide](/img/structure/B4191688.png)
![[(3-{[(2-methoxyethyl)(3-thienylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4191700.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4191709.png)
![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4191716.png)
![N-(diphenylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4191717.png)
![N-(2,4-dimethylphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B4191735.png)
![1-[2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetyl]piperidine-4-carboxamide](/img/structure/B4191736.png)
